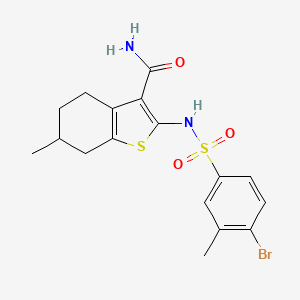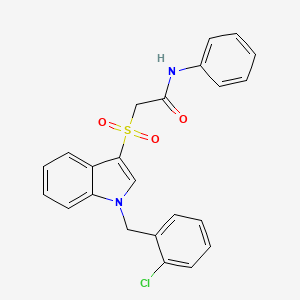
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a sulfonyl indole derivative with a complex molecular structure. This compound belongs to a class of chemicals known for their diverse biological activities and potential therapeutic applications. Its unique structural components make it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide typically involves multi-step organic reactions
Starting Material Preparation: Synthesis begins with the preparation of 1-(2-chlorobenzyl)-1H-indole from indole and 2-chlorobenzyl chloride via a Friedel-Crafts alkylation.
Sulfonylation: The 1-(2-chlorobenzyl)-1H-indole is then subjected to sulfonylation using sulfonyl chloride, yielding the sulfonylated intermediate.
Acetamidation: The final step involves the reaction of the sulfonylated intermediate with phenylacetamide in the presence of a suitable base, leading to the formation of the target compound.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of reaction conditions for maximum yield and purity. Typical considerations include:
Reaction Temperature and Pressure: Controlled to optimize reaction rates.
Catalysts: Use of appropriate catalysts to accelerate reaction steps.
Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the indole ring, leading to various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfide or thiol derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Depending on the substituent, halogenating agents, nucleophiles (e.g., amines, alcohols), and bases/acids can be used.
Major Products
Oxidation Products: Hydroxylated or ketone derivatives.
Reduction Products: Sulfides or thiols.
Substitution Products: Various substituted derivatives depending on the reaction specifics.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications and derivatizations.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, anti-inflammatory, or antitumor properties.
Medicine: Explored as a potential therapeutic agent. Studies might focus on its efficacy and safety in treating specific diseases.
Industry: Used in the development of new materials, dyes, or as an intermediate in chemical manufacturing processes.
作用机制
The exact mechanism of action depends on its specific application. Generally, it involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. For instance:
Enzymatic Inhibition/Activation: The compound might inhibit or activate specific enzymes, altering metabolic pathways.
Receptor Binding: It could bind to receptors on cell surfaces, modulating signaling pathways and cellular responses.
Gene Expression: Influences gene expression by interacting with DNA or RNA, affecting protein synthesis.
相似化合物的比较
Compared to other sulfonyl indole derivatives, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is unique due to its specific substituents (chlorobenzyl and phenylacetamide groups). Similar compounds include:
Sulfonyl Indoles: Such as N-(2-methyl-1H-indol-3-yl)sulfonyl-phenylacetamide.
Benzyl Indoles: Compounds like 1-(2-methoxybenzyl)-1H-indol-3-yl-sulfonyl-phenylacetamide.
Acetamide Derivatives: For example, 2-((1-(2-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide.
These comparisons highlight the distinct features and potential advantages of this compound in terms of biological activity and synthetic accessibility.
属性
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c24-20-12-6-4-8-17(20)14-26-15-22(19-11-5-7-13-21(19)26)30(28,29)16-23(27)25-18-9-2-1-3-10-18/h1-13,15H,14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFCHIBVMAGWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2931835.png)
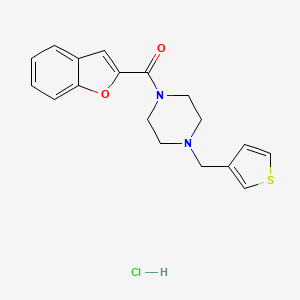
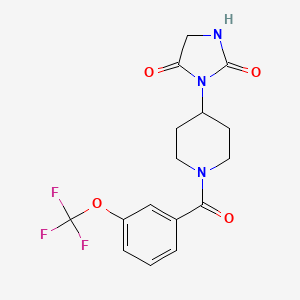
![2-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2931839.png)
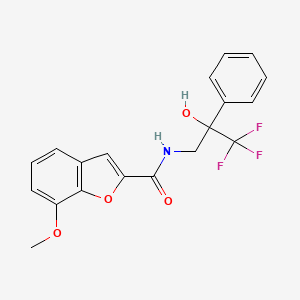

![N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931847.png)
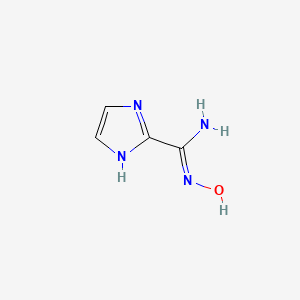
![N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide](/img/structure/B2931849.png)
![methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2931850.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)


